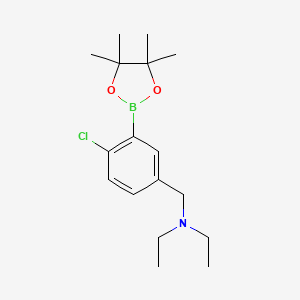
5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The presence of chloro and trifluoromethyl groups may bestow this compound with distinctive physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms. Additionally, it contains chloro and trifluoromethyl groups attached to the carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the trifluoromethyl group is known to be quite electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a pyrazole ring and trifluoromethyl groups could contribute to its polarity, solubility, and stability .Aplicaciones Científicas De Investigación
1. Inhibitory Activity in Transcription and Cellular Permeability
One significant application of derivatives of the compound is in the inhibition of transcription mediated by transcription factors NF-kappaB and AP-1. Research has focused on improving the potential oral bioavailability of these compounds. Notably, substitutions at specific positions on the compound's pyrimidine ring have been shown to retain activity while improving cellular permeability, essential for the compound's effectiveness in biological systems (Palanki et al., 2000).
2. Glycine Transporter Inhibition
Compounds structurally related to 5-(Chloro(difluoro)methyl)-3-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-1-carboxamide have been identified as potent and orally available inhibitors of the glycine transporter 1 (GlyT1). These compounds show promise due to their high central nervous system multiparameter optimization scores, indicating a balance of properties beneficial for CNS activity, including glycine transport inhibition (Yamamoto et al., 2016).
3. Antimicrobial Activity
Derivatives of the compound have been synthesized with significant yields and tested for in vitro antibacterial activity against pathogenic bacteria. Structural modifications in these derivatives have been carefully analyzed to ascertain their role in antimicrobial efficacy, showcasing the compound's potential as a template for developing new antimicrobial agents (Idrees et al., 2020).
4. Antifungal and Antimicrobial Potency
Related compounds exhibit moderate to excellent activities against various phytopathogenic fungi, indicating potential applications in agriculture for managing plant diseases. Structure-activity relationship studies and molecular docking have provided insights into the compounds' interaction with biological targets, reinforcing their potential as agricultural bioactive agents (Du et al., 2015).
5. Anticancer Activities
Certain derivatives demonstrate distinct inhibition of cancer cell proliferation, pointing to the potential application of the compound in cancer treatment. The exact mechanisms through which these compounds exert their anticancer effects are subjects of ongoing research, focusing on understanding their interaction with cellular targets and pathways (Liu et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target various receptors and enzymes in the body .
Mode of Action
Similar compounds have been known to interact with their targets, causing changes in the biochemical processes within the body .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause various molecular and cellular effects .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[chloro(difluoro)methyl]-3-methyl-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF5N3O/c1-7-5-10(12(14,15)16)22(21-7)11(23)20-9-4-2-3-8(6-9)13(17,18)19/h2-6H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAIJXZJUNZTQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)Cl)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF5N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

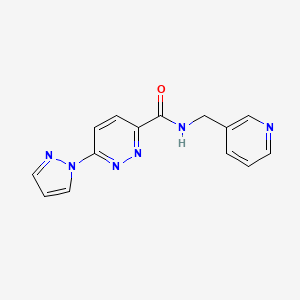
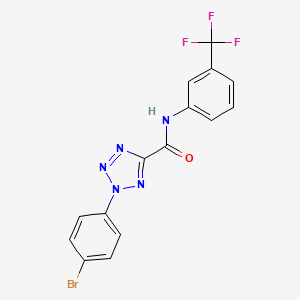

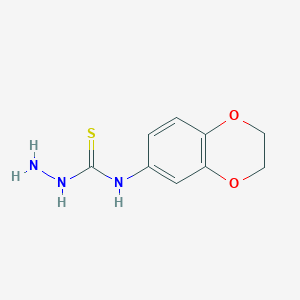
![Tert-butyl N-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]azetidin-3-yl]carbamate](/img/structure/B2537428.png)

![2,2,2-trifluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537430.png)


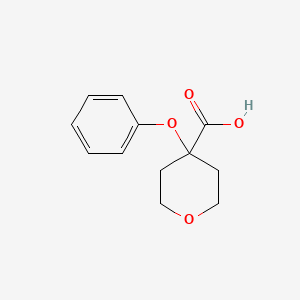
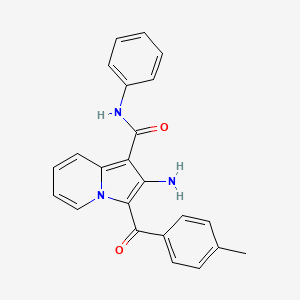
![N-(3-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537440.png)
